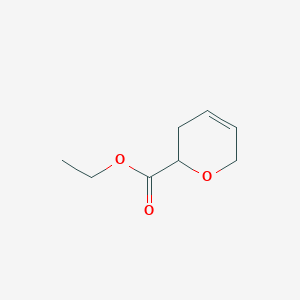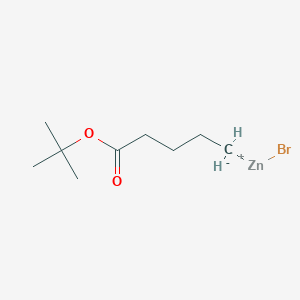
5-Tert-butoxy-5-oxopentylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butoxy-5-oxopentylzinc bromide . This compound is a zinc organometallic reagent commonly used in organic synthesis. It is typically supplied as a solution in tetrahydrofuran, a solvent that stabilizes the compound and facilitates its use in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butoxy-5-oxopentylzinc bromide involves the reaction of 5-tert-butoxy-5-oxopentyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the zinc reagent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to ensure high yield and consistency. The product is then purified and standardized to a specific concentration, usually 0.5 M in tetrahydrofuran .
Analyse Des Réactions Chimiques
Types of Reactions: 5-tert-Butoxy-5-oxopentylzinc bromide primarily undergoes nucleophilic addition reactions. It can react with various electrophiles, including carbonyl compounds, to form carbon-carbon bonds. This makes it a valuable reagent in the formation of complex organic molecules .
Common Reagents and Conditions: Common reagents used with this compound include aldehydes, ketones, and other carbonyl-containing compounds. The reactions are typically carried out in tetrahydrofuran at low temperatures to maintain the stability of the zinc reagent and to control the reaction rate .
Major Products Formed: The major products formed from reactions involving this compound are often secondary or tertiary alcohols, depending on the nature of the electrophile used. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
5-tert-Butoxy-5-oxopentylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. In medicinal chemistry, it is used to construct carbon skeletons that are essential for the biological activity of various drugs. Additionally, it finds applications in the development of new materials and polymers .
Mécanisme D'action
The mechanism of action of 5-tert-Butoxy-5-oxopentylzinc bromide involves the formation of a zinc-carbon bond, which acts as a nucleophile in chemical reactions. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The zinc atom stabilizes the intermediate species formed during the reaction, facilitating the overall process .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-tert-Butoxy-5-oxopentylzinc bromide include other organozinc reagents such as diethylzinc, dimethylzinc, and phenylzinc bromide. These compounds also feature zinc-carbon bonds and are used in various organic synthesis reactions .
Uniqueness: What sets this compound apart from other organozinc reagents is its specific structure, which includes a tert-butoxy group and a pentyl chain. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it particularly useful for synthesizing complex molecules with high precision .
Propriétés
Formule moléculaire |
C9H17BrO2Zn |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
bromozinc(1+);tert-butyl pentanoate |
InChI |
InChI=1S/C9H17O2.BrH.Zn/c1-5-6-7-8(10)11-9(2,3)4;;/h1,5-7H2,2-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
VKVADOYLRDVOOR-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)CCC[CH2-].[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


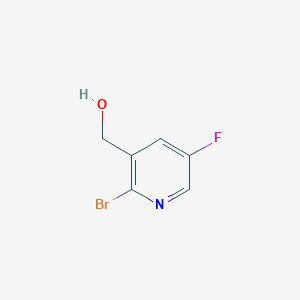


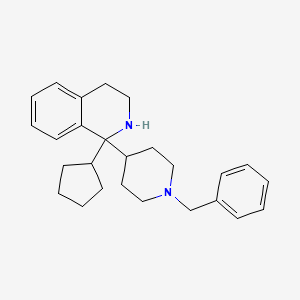


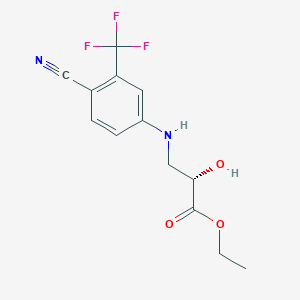
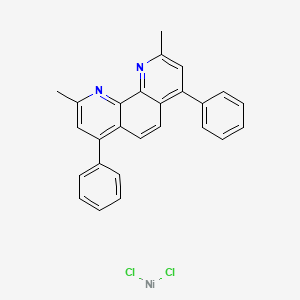
![[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13916878.png)
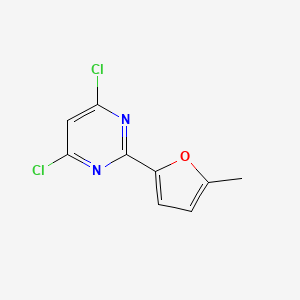

![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
